(Octahydroindolizin-5-yl)methanamine
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Overview
Description
“(Octahydroindolizin-5-yl)methanamine” is a chemical compound with the CAS Number: 1936323-44-2 . It has a molecular weight of 154.26 . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H18N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-7,10H2
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 154.26 . The physical form of this compound is liquid .Scientific Research Applications
Antidepressant Drug Development
Researchers have designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, focusing on compounds that preferentially stimulate ERK1/2 phosphorylation. These compounds, including (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204), demonstrated high selectivity and potent antidepressant-like activity in vivo, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antimicrobial Activity
A series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to very good antimicrobial activities, comparable to first-line drugs, highlighting their potential in antimicrobial drug development (Thomas et al., 2010).
Antipsychotic Mechanism Investigation
MDL 73,147EF, a potent and selective 5-HT3 receptor antagonist, was compared with haloperidol in an electrophysiologic model to assess its antipsychotic activity. While haloperidol increased the number of active dopamine neurons acutely, both compounds, given chronically, decreased active dopamine neurons, suggesting a unique antipsychotic mechanism for MDL 73,147EF (Sorensen et al., 1989).
Safety and Hazards
The safety information for “(Octahydroindolizin-5-yl)methanamine” includes several hazard statements such as H227, H302, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
While specific future directions for “(Octahydroindolizin-5-yl)methanamine” are not available, indole derivatives have been found to have diverse biological activities and immeasurable potential for newer therapeutic possibilities . This suggests that “this compound” and similar compounds could have promising futures in various fields of study.
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODLVVYFDGBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN2C(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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